![molecular formula C14H13BrN2O3S B2409227 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380079-53-6](/img/structure/B2409227.png)
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine
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Overview
Description
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the azetidine class of compounds, which are known to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine involves its ability to bind to specific proteins in the body. One of the main targets of the compound is the protein TAK1, which plays a role in inflammation and cancer. By inhibiting the activity of TAK1, this compound may have potential as a therapeutic agent for these conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several research articles. One study found that the compound inhibited the production of inflammatory cytokines in cells, suggesting that it may have potential as an anti-inflammatory agent. Another study showed that it could induce cell death in cancer cells, indicating that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its specificity for certain proteins, such as TAK1. This makes it a useful tool for studying the function of these proteins in the body. However, one limitation is that the compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine. One area of interest is its potential as a therapeutic agent for inflammatory conditions and cancer. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another direction for future research is to explore the compound's potential as a tool for studying the function of other proteins in the body, beyond TAK1. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine has been described in several research articles. One common method involves the reaction of 4-bromoaniline with 3-chloro-2-hydroxy-5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium azide and triphenylphosphine to yield the final compound.
Scientific Research Applications
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, it has been shown to inhibit the activity of a protein called TAK1, which is involved in inflammation and cancer.
properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFAZYYKWLDNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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